![molecular formula C22H28N2O2S2 B2596881 (E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide CAS No. 1235691-06-1](/img/structure/B2596881.png)
(E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the piperidine ring suggests that this compound might have some biological activity, as piperidine is a common motif in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a phenylethene moiety, and a sulfonamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might be expected to undergo reactions typical of sulfonamides, such as hydrolysis under acidic or alkaline conditions. The presence of the piperidine ring might also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, sulfonamides are crystalline solids that are soluble in organic solvents, while piperidines are usually liquids or low-melting solids .Scientific Research Applications
Antimicrobial Applications
This compound has shown promising results in the field of antimicrobial research. It has been tested for its efficacy against multidrug-resistant (MDR) strains of bacteria, such as Klebsiella pneumoniae and Methicillin-resistant Staphylococcus aureus (MRSA). The selectivity index of the compound suggests a high degree of antimicrobial activity with a good safety profile, indicating its potential as a therapeutic agent .
Green Chemistry Synthesis
The compound’s synthesis process aligns with the principles of green chemistry. It has been synthesized using lemon juice as an acidic catalyst, which is a more environmentally friendly approach compared to traditional methods. This not only reduces the environmental impact but also enhances the compound’s applicability in sustainable pharmaceutical manufacturing .
Molecular Characterization
The compound has undergone extensive spectral and elemental analyses to determine its structure and properties. This level of characterization is crucial for understanding the compound’s interactions at the molecular level, which is essential for its application in drug design and development .
Safety Profile Assessment
In addition to its antimicrobial properties, the compound has been evaluated for its safety profile. The high selectivity index towards antimicrobial activity compared to mammalian cells suggests that the compound may have minimal side effects, making it a candidate for further development into a safe pharmaceutical agent .
Chemical Derivatives Research
Research into chemical derivatives of piperidine, which is a part of the compound’s structure, has led to the development of various other compounds with potential applications in medicine and industry. These derivatives are being studied for their unique properties and applications, expanding the scope of research beyond the original compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S2/c1-27-22-10-6-5-9-21(22)18-24-14-11-20(12-15-24)17-23-28(25,26)16-13-19-7-3-2-4-8-19/h2-10,13,16,20,23H,11-12,14-15,17-18H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABCDXKFJYPXLD-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.